3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene

Description

BenchChem offers high-quality 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

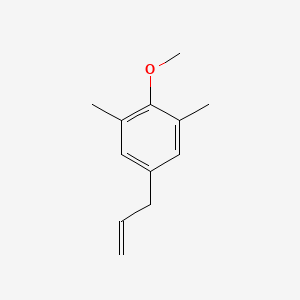

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-dimethyl-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-5-6-11-7-9(2)12(13-4)10(3)8-11/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKAPIQETROJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498162 | |

| Record name | 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-16-2 | |

| Record name | 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, a substituted allylbenzene derivative. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the viable synthetic strategies, focusing on the underlying chemical principles, experimental design, and practical considerations. We will explore two primary, robust methodologies: the Wittig olefination and a Grignard reagent-based approach. Each pathway is critically evaluated, presenting detailed protocols, mechanistic insights, and comparative analyses to guide the scientist in selecting the most appropriate route for their specific laboratory context and research goals.

Introduction and Strategic Overview

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is a specific aromatic compound characterized by a methoxy- and dimethyl-substituted phenyl ring attached to an allyl group. While its direct applications are not broadly documented in mainstream literature, its structural motif is analogous to naturally occurring phenylpropanoids, which are of significant interest in medicinal chemistry and materials science. The synthesis of such molecules serves as a valuable exercise in C-C bond formation and functional group manipulation.

The core of our synthetic strategy revolves around the disconnection of the terminal double bond, a classic retrosynthetic approach that points to a carbonyl precursor. This strategy identifies 3,5-dimethyl-4-methoxybenzaldehyde as the pivotal starting material. Our investigation will therefore focus on the most efficient methods to convert this aldehyde into the desired terminal alkene.

Retrosynthetic Analysis and Key Precursor

A logical retrosynthetic analysis of the target molecule reveals the most direct pathways for its construction. The primary disconnection is made across the alkene double bond, suggesting an olefination reaction.

Caption: Retrosynthetic analysis of the target molecule.

The central challenge is the formation of the C=C bond between the benzylic carbon and the adjacent vinyl carbon. This leads us to two primary classes of reactions:

-

Wittig-type Olefination: Employing a phosphorus ylide to introduce the C2 unit of the propene chain.

-

Grignard Reagent Addition: Using an allyl Grignard reagent to form an intermediate alcohol, followed by elimination.

The starting aldehyde, 3,5-dimethyl-4-methoxybenzaldehyde, can be sourced commercially or synthesized from the more readily available 3,5-dimethyl-4-hydroxybenzaldehyde via Williamson ether synthesis.[1]

Synthetic Pathway I: The Wittig Olefination Approach

The Wittig reaction is a powerful and highly reliable method for converting aldehydes and ketones into alkenes.[2] Its primary advantage lies in the unambiguous placement of the double bond, avoiding the potential for isomeric mixtures that can arise from elimination reactions.

Principle and Rationale

This pathway involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with a phosphonium ylide. The ylide is a nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. The reaction proceeds through a cyclic intermediate, an oxaphosphetane, which collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct. The formation of the very strong P=O bond is the thermodynamic driving force for the reaction.[3][4]

For the synthesis of a terminal alkene, an unstabilized ylide derived from a methyltriphenylphosphonium halide is required. However, to add an allyl group, we must start with an allyl-substituted phosphonium salt.

Caption: Workflow for the Wittig Olefination Pathway.

Experimental Protocol

Part A: Ylide Generation

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add allyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via syringe.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the characteristic orange-red color of the ylide should develop.

Part B: Olefination Reaction

-

In a separate flask, dissolve 3,5-dimethyl-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the ylide solution to -78 °C (dry ice/acetone bath).

-

Slowly add the aldehyde solution to the ylide suspension dropwise.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to isolate the final product.

Data Summary

| Reagent/Parameter | Molar Ratio (to Aldehyde) | Key Considerations |

| 3,5-Dimethyl-4-methoxybenzaldehyde | 1.0 | Ensure high purity. |

| Allyltriphenylphosphonium Bromide | 1.1 - 1.2 | Must be thoroughly dried before use. |

| n-Butyllithium (n-BuLi) | 1.05 - 1.15 | Titrate solution before use for accuracy. |

| Solvent | Anhydrous THF | Strict anhydrous conditions are critical. |

| Temperature | -78 °C to RT | Low temperature addition minimizes side reactions. |

| Typical Yield | 70-85% | Dependent on purity of reagents and technique. |

Synthetic Pathway II: The Grignard Reaction Approach

An alternative C-C bond-forming strategy involves the use of an organometallic Grignard reagent. This method is a two-step process: nucleophilic addition to the aldehyde to form a secondary alcohol, followed by an elimination reaction (dehydration) to generate the alkene.

Principle and Rationale

Step 1: Grignard Addition. Allylmagnesium bromide, a potent nucleophile, attacks the carbonyl carbon of 3,5-dimethyl-4-methoxybenzaldehyde.[5] An acid workup protonates the resulting alkoxide to yield 1-(3,5-dimethyl-4-methoxyphenyl)but-3-en-1-ol.

Step 2: Dehydration. The secondary alcohol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a secondary carbocation. A base (e.g., water) then abstracts a proton from an adjacent carbon to form the double bond. The major challenge with this step is the potential for carbocation rearrangements and the formation of isomeric alkenes, although in this specific case, rearrangement is less likely.

Caption: Workflow for the Grignard Reaction Pathway.

Experimental Protocol

Part A: Grignard Addition

-

To a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.5 equivalents) and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether or THF.

-

Slowly add a solution of allyl bromide (1.3 equivalents) in anhydrous ether/THF dropwise to initiate the reaction.[6] The disappearance of the iodine color and gentle refluxing indicates initiation.

-

Once initiated, add the remaining allyl bromide solution at a rate that maintains a gentle reflux. After addition, stir for an additional hour.

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Slowly add a solution of 3,5-dimethyl-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous ether/THF dropwise.

-

After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude alcohol.

Part B: Dehydration

-

Dissolve the crude alcohol from Part A in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 equivalents).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.

-

Monitor the reaction by TLC until all the starting alcohol is consumed.

-

Cool the reaction mixture, wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.

-

Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography.

Data Summary

| Reagent/Parameter | Molar Ratio (to Aldehyde) | Key Considerations |

| Step 1: Grignard | ||

| Magnesium Turnings | 1.5 | Use of fresh, high-quality turnings is best. |

| Allyl Bromide | 1.3 | Add slowly to control the exothermic reaction. |

| Solvent | Anhydrous Ether or THF | Strict anhydrous conditions are essential. |

| Step 2: Dehydration | ||

| Intermediate Alcohol | 1.0 | Can be used crude in the next step. |

| p-Toluenesulfonic Acid | 0.05 (catalytic) | Stronger acids (e.g., H₂SO₄) can be used but may cause charring. |

| Solvent | Toluene | Allows for azeotropic removal of water. |

| Typical Overall Yield | 55-70% | Generally lower than the Wittig approach. |

Comparative Analysis of Pathways

| Feature | Wittig Olefination | Grignard Reaction & Dehydration |

| Number of Steps | One primary synthetic step (plus ylide prep). | Two distinct synthetic steps. |

| Regioselectivity | Excellent. The double bond is formed precisely at the location of the original carbonyl.[2] | Good, but with a minor risk of isomerization during dehydration depending on conditions. |

| Key Reagents | Organophosphorus compounds, strong organolithium base. | Magnesium metal, allyl halide, strong acid catalyst. |

| Conditions | Requires cryogenic temperatures (-78 °C) and strictly inert atmosphere. | Grignard step is moisture-sensitive; dehydration requires heating. |

| Byproducts | Triphenylphosphine oxide, which can sometimes complicate purification. | Magnesium salts and water. |

| Overall Efficiency | Typically higher yielding and more direct. | Often results in a lower overall yield due to the two-step sequence. |

Recommendation: For a clean, high-yielding, and unambiguous synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, the Wittig olefination is the superior methodology . While the Grignard approach is a valid and instructive alternative, its multi-step nature and the potential for side reactions in the dehydration step make it less efficient.

Conclusion

The synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is most effectively achieved via a Wittig reaction, utilizing 3,5-dimethyl-4-methoxybenzaldehyde and an allylic phosphonium ylide. This pathway offers high yields and excellent control over the final product's structure. The alternative Grignard-based synthesis, while feasible, presents greater challenges in terms of reaction control and overall efficiency. The selection of the synthetic route should be guided by the availability of reagents, the scale of the reaction, and the desired level of product purity. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this target compound.

References

- Science of Synthesis. (n.d.). Knowledge Updates 2010/4: Grignard Reagents. Thieme.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Retrieved from [Link]

-

Valga, K., et al. (2021). Pd-catalyzed allylative dearomatisation using Grignard reagents. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

-

University of California, Irvine. (2013). Experiment 3: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3-(4-methoxyphenyl)-1-[2,4,6-trimethoxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

- Google Patents. (2016). A process for preparation of 3,4-dimethylbenzaldehyde.

-

Organic Syntheses. (n.d.). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]

A Technical Guide to the Predicted Spectroscopic Data of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene (CAS 53483-16-2). Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and extensive data from structurally analogous molecules to construct a reliable, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who may be working with this or structurally related compounds, offering a robust framework for identification, characterization, and quality control. The methodologies for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are detailed, providing a complete workflow from sample preparation to data interpretation.

Introduction and Rationale

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is a substituted aromatic compound featuring a central benzene ring with two methyl groups, a methoxy group, and an allyl substituent. While its existence is confirmed in chemical databases[1], a thorough search of the scientific literature and spectral databases reveals a lack of published experimental spectroscopic data. In modern chemical research and development, a complete spectroscopic profile is essential for structural verification, purity assessment, and regulatory compliance.

This guide addresses this data gap by providing a rigorously predicted spectroscopic profile. The predictions herein are not arbitrary; they are grounded in the fundamental principles of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry. To ensure the highest degree of accuracy, we have synthesized data from well-characterized analogous compounds that share key structural motifs with the target molecule. These analogues include:

-

Anethole (1-methoxy-4-(1-propenyl)benzene): Provides insight into the interaction between a methoxy group and a propenyl chain on a benzene ring.[2][3][4]

-

3,5-Dimethylanisole: Offers data on the specific substitution pattern of the aromatic ring.[5][6][7]

-

Allylbenzene (3-phenylpropene): Provides characteristic signals for the allyl group attached to a phenyl ring.[8][9][10]

-

4-Allylanisole (Estragole): Combines the features of an allyl group and a methoxy-substituted benzene ring.[11][12][13][14]

By deconstructing the target molecule into its constituent functional groups and analyzing the spectra of these analogues, we can confidently predict the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectrum of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, allyl, methoxy, and methyl protons. The symmetry of the aromatic ring (a plane of symmetry through the methoxy and allyl groups) simplifies the aromatic region.

-

Aromatic Protons (H-2, H-6): Due to the symmetrical substitution, the two aromatic protons are chemically equivalent. They are expected to appear as a singlet in the aromatic region. The electron-donating methoxy and alkyl groups will shield these protons, shifting them upfield relative to benzene (δ 7.3 ppm).[1][15] Based on data for 3,5-dimethylanisole, a chemical shift around δ 6.6-6.8 ppm is predicted.[6]

-

Allyl Protons (H-1', H-2', H-3'): The allyl group will give rise to a complex splitting pattern.

-

H-2': The internal vinyl proton will be a multiplet, split by the terminal vinyl protons (H-3') and the allylic protons (H-1'). A predicted chemical shift is around δ 5.9-6.1 ppm .[9]

-

H-3': The two terminal vinyl protons will appear as a multiplet around δ 5.0-5.2 ppm .[9]

-

H-1': The allylic protons, being adjacent to the aromatic ring, will appear as a doublet around δ 3.3-3.4 ppm , split by H-2'.[9]

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet. A chemical shift of approximately δ 3.7-3.8 ppm is expected, consistent with typical methoxy groups on an aromatic ring.[4][6]

-

Methyl Protons (Ar-CH₃): The six protons of the two equivalent methyl groups on the aromatic ring will produce a single, sharp singlet. Their chemical shift is predicted to be around δ 2.2-2.3 ppm .[6]

Table 1: Predicted ¹H NMR Data for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | 6.70 | s (singlet) | - |

| H-2' (Allyl) | 6.00 | m (multiplet) | - |

| H-3' (Allyl) | 5.10 | m (multiplet) | - |

| H-1' (Allyl) | 3.35 | d (doublet) | ~6.5 |

| -OCH₃ (Methoxy) | 3.75 | s (singlet) | - |

| Ar-CH₃ (Methyl) | 2.25 | s (singlet) | - |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals.

Visualization: ¹H NMR Workflow

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted Chemical Shifts

Based on additivity rules and data from analogous compounds, the following chemical shifts are predicted for the 10 unique carbon atoms in 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.

-

Aromatic Carbons:

-

C-4 (C-O): The carbon bearing the methoxy group is expected to be significantly deshielded, with a predicted shift around δ 157-159 ppm .

-

C-1 (C-allyl): The carbon attached to the allyl group will be around δ 135-137 ppm .

-

C-3, C-5 (C-CH₃): The carbons bearing the methyl groups are predicted around δ 130-132 ppm .

-

C-2, C-6 (Ar-CH): The two equivalent aromatic CH carbons are expected around δ 112-114 ppm .

-

-

Allyl Carbons:

-

C-2': The internal vinyl carbon is predicted at δ 137-139 ppm .

-

C-3': The terminal vinyl carbon (=CH₂) is expected at δ 115-117 ppm .

-

C-1': The allylic carbon (-CH₂-) will be found upfield, around δ 39-41 ppm .

-

-

Methoxy and Methyl Carbons:

-

-OCH₃: The methoxy carbon will have a characteristic shift around δ 55-57 ppm .

-

Ar-CH₃: The two equivalent methyl carbons are predicted to be the most upfield, around δ 16-18 ppm .

-

Table 2: Predicted ¹³C NMR Data for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (Ar, C-O) | 158.0 |

| C-2' (Allyl, =CH-) | 138.0 |

| C-1 (Ar, C-allyl) | 136.0 |

| C-3, C-5 (Ar, C-CH₃) | 131.0 |

| C-3' (Allyl, =CH₂) | 116.0 |

| C-2, C-6 (Ar, C-H) | 113.0 |

| -OCH₃ (Methoxy) | 56.0 |

| C-1' (Allyl, -CH₂-) | 40.0 |

| Ar-CH₃ (Methyl) | 17.0 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus at ~100 MHz.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, due to the low sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-220 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).

Visualization: ¹³C NMR Workflow

Caption: Workflow for ¹³C NMR analysis.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted Vibrational Frequencies

The IR spectrum of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene will be characterized by absorptions from the aromatic ring, the alkene, and the ether linkage.[16][17]

-

Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3010-3050 cm⁻¹ region.[18]

-

Alkenyl C-H Stretch: The =C-H bonds of the allyl group will also absorb just above 3000 cm⁻¹, likely in the 3070-3090 cm⁻¹ range.

-

Aliphatic C-H Stretch: The methyl and methylene groups will show strong absorptions just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

-

C=C Stretch (Alkene): A medium intensity band is predicted for the carbon-carbon double bond of the allyl group, around 1640-1650 cm⁻¹ .[17]

-

C=C Stretch (Aromatic): The aromatic ring will exhibit two to three characteristic bands of variable intensity in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.

-

C-O Stretch (Aryl Ether): Aryl alkyl ethers show two characteristic strong bands. An asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch around 1020-1050 cm⁻¹ .[19]

-

=C-H Bend (Out-of-Plane): The terminal vinyl group (R-CH=CH₂) will show strong out-of-plane bending (wagging) absorptions around 910-920 cm⁻¹ and 990-1000 cm⁻¹ .[17]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Predicted Intensity |

| 3075 | =C-H Stretch | Alkene | Medium |

| 3030 | =C-H Stretch | Aromatic | Medium-Weak |

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| 1645 | C=C Stretch | Alkene | Medium |

| 1605, 1500 | C=C Stretch | Aromatic | Medium-Variable |

| 1250 | C-O Stretch (asymmetric) | Aryl Ether | Strong |

| 1040 | C-O Stretch (symmetric) | Aryl Ether | Strong |

| 995, 915 | =C-H Bend (OOP) | Alkene | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place one drop of the neat liquid sample directly onto the crystal of an ATR-FTIR spectrometer.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Spectral Range: 4000-650 cm⁻¹.

-

-

Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber.

Visualization: IR Spectroscopy Workflow

Caption: Workflow for ATR-FTIR analysis.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Predicted Molecular Ion and Fragmentation Pattern

For 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene (C₁₂H₁₆O), the exact mass is 176.1201 Da.

-

Molecular Ion (M⁺•): In electron ionization (EI) mass spectrometry, a clear molecular ion peak is expected at m/z = 176 .

-

Major Fragmentation Pathways: The fragmentation of allylbenzenes is well-documented and typically involves cleavage of the benzylic C-C bond or rearrangement.[20][21]

-

Loss of a Methyl Radical ([M-15]⁺): A common fragmentation for methoxy- and methyl-substituted aromatics is the loss of a methyl radical (•CH₃) from either the methoxy or ring methyl groups, leading to a fragment at m/z = 161 .

-

Benzylic Cleavage/Rearrangement: The most prominent fragmentation for many allylbenzenes is rearrangement to a more stable conjugated system followed by cleavage. A significant peak is expected at m/z = 145 , corresponding to the loss of the allyl side chain elements after rearrangement. The most stable fragment would likely be the 3,5-dimethyl-4-hydroxybenzyl cation.

-

Tropylium Ion Formation: A peak at m/z = 135 could arise from the loss of the allyl group and subsequent rearrangement of the aromatic portion.

-

Table 4: Predicted Key Fragments in EI-MS

| m/z | Predicted Identity | Fragmentation Pathway |

| 176 | [C₁₂H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical |

| 145 | [M - C₃H₅]⁺ | Loss of allyl radical after rearrangement |

| 135 | [C₉H₁₁O]⁺ | Further fragmentation |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or hexane) via a gas chromatograph (GC-MS) or direct insertion probe.

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters (EI-MS):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization: Predicted MS Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway.

Conclusion

This guide provides a detailed, predicted spectroscopic profile for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene based on a rigorous analysis of established spectroscopic principles and data from structurally analogous compounds. The predicted data presented in the tables and the methodologies described offer a comprehensive framework for researchers to identify and characterize this molecule. While predicted data is a powerful tool, experimental verification remains the gold standard. This document should serve as a valuable reference for guiding and interpreting future experimental work on this compound.

References

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 18, 2026, from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 18, 2026, from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved January 18, 2026, from [Link]

-

Wiley Online Library. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Allylbenzene. Retrieved January 18, 2026, from [Link]

-

NIST WebBook. (n.d.). 3,5-Dimethylanisole. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Anethole. Retrieved January 18, 2026, from [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of trans-anethole (a) and of pure essential oil of fennel (b). Retrieved January 18, 2026, from [Link]

-

Fritz Haber Institute. (2002, October 4). The infrared spectrum of Al –benzene in the gas phase. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (2000, March 3). Isolating trans-Anethole from Anise Seeds and Elucidating Its Structure: A Project Utilizing One- and Two-Dimensional NMR Spectrometry. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Ruthenium-catalyzed estragole isomerization: high trans-selective formation of anethole. Retrieved January 18, 2026, from [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (2012, March 3). Supplementary Information. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (2016, January 25). Liquid CO2 Extraction and NMR Characterization of Anethole from Fennel Seed: A General Chemistry Laboratory. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 1 H and 13 C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 18, 2026, from [Link]

-

NIST WebBook. (n.d.). 3,5-Dimethylanisole. Retrieved January 18, 2026, from [Link]

-

NIST WebBook. (n.d.). Anethole. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 18, 2026, from [Link]

-

Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved January 18, 2026, from [Link]

-

NIST WebBook. (n.d.). 3,5-Dimethylanisole. Retrieved January 18, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzene, 2-propenyl-. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Allylbenzene. Retrieved January 18, 2026, from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 18, 2026, from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved January 18, 2026, from [Link]

-

NIST WebBook. (n.d.). Estragole. Retrieved January 18, 2026, from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Identification by mass spectra; the mass found for anethole was 148 mz. Retrieved January 18, 2026, from [Link]

-

Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Electron impact mass spectra of trans-anethole, 1, (top) and p-anisaldehyde, 2, (bottom). Retrieved January 18, 2026, from [Link]

-

PubChemLite. (n.d.). 3,5-dimethylanisole (C9H12O). Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Estragole. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 18, 2026, from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 18, 2026, from [Link]

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. rsc.org [rsc.org]

- 5. 3,5-Dimethylanisole [webbook.nist.gov]

- 6. 3,5-Dimethylanisole(874-63-5) 1H NMR [m.chemicalbook.com]

- 7. 3,5-Dimethylanisole [webbook.nist.gov]

- 8. Allylbenzene(300-57-2) 13C NMR [m.chemicalbook.com]

- 9. Allylbenzene | C9H10 | CID 9309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Allylbenzene - Wikipedia [en.wikipedia.org]

- 11. Estragole [webbook.nist.gov]

- 12. 4-烯丙基苯甲醚 ≥98%, FCC | Sigma-Aldrich [sigmaaldrich.com]

- 13. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. IR spectrum: Ethers [quimicaorganica.org]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. files01.core.ac.uk [files01.core.ac.uk]

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene, a substituted allylbenzene of interest to researchers in organic synthesis and medicinal chemistry. While specific literature on this exact molecule is sparse, this document constructs a robust scientific profile by detailing a highly plausible synthetic route, predicting its spectroscopic characteristics based on analogous structures, and discussing its potential applications in drug development. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the chemistry of this compound class.

Introduction and Rationale

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene belongs to the class of allylbenzenes, a structural motif found in numerous natural products and pharmacologically active compounds. The strategic placement of dimethyl and methoxy substituents on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation in drug discovery programs. The allyl group provides a reactive handle for further chemical modifications, enabling the synthesis of diverse derivatives.

This guide will delineate a logical and efficient synthetic pathway, provide detailed experimental protocols, and offer a thorough characterization profile to facilitate its synthesis and identification in a laboratory setting.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. These values are estimated based on its chemical structure and data from structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | Calculated |

| Molecular Weight | 176.26 g/mol | Calculated |

| CAS Number | 53483-16-2 | [1] |

| Appearance | Colorless to pale yellow oil (predicted) | - |

| Boiling Point | ~230-240 °C at 760 mmHg (estimated) | - |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) | Predicted |

Proposed Synthetic Pathway

A robust and logical two-step synthesis is proposed for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, commencing from commercially available 3,5-dimethyl-4-hydroxybenzaldehyde. The pathway involves an initial methylation followed by a Wittig reaction to introduce the allyl group.

Step 1: Synthesis of 3,5-Dimethyl-4-methoxybenzaldehyde

Causality of Experimental Choices: The synthesis of the key intermediate, 3,5-dimethyl-4-methoxybenzaldehyde, is achieved through the methylation of 3,5-dimethyl-4-hydroxybenzaldehyde. The use of dimethyl sulfate as the methylating agent and potassium carbonate as a base in acetone is a standard and high-yielding method for the O-methylation of phenols.[2] Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the phenoxide, which then acts as a nucleophile to attack the dimethyl sulfate. Acetone is an excellent solvent for this reaction due to its polarity and ability to dissolve the reactants.

Detailed Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethyl-4-hydroxybenzaldehyde (10.0 g, 66.6 mmol), anhydrous potassium carbonate (18.4 g, 133.2 mmol), and 150 mL of acetone.

-

Addition of Methylating Agent: Stir the suspension vigorously and add dimethyl sulfate (9.2 g, 73.3 mmol) dropwise over 10 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethyl-4-methoxybenzaldehyde as a solid, which can be further purified by recrystallization from ethanol/water if necessary.

Step 2: Synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene via Wittig Reaction

Causality of Experimental Choices: The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[3][4] This step utilizes a phosphonium ylide, generated in situ from allyltriphenylphosphonium bromide and a strong base like n-butyllithium (n-BuLi). The ylide then reacts with the 3,5-dimethyl-4-methoxybenzaldehyde to form the desired propene. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can dissolve both the phosphonium salt and the ylide. The reaction is typically conducted at low temperatures to control the reactivity of the organolithium reagent.

Detailed Experimental Protocol:

-

Preparation of the Ylide: In a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend allyltriphenylphosphonium bromide (30.5 g, 80.0 mmol) in 200 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Ylide Formation: Add n-butyllithium (2.5 M in hexanes, 32 mL, 80.0 mmol) dropwise to the suspension with vigorous stirring. The solution will turn a deep orange or red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Aldehyde: Dissolve 3,5-dimethyl-4-methoxybenzaldehyde (11.5 g, 70.0 mmol) in 50 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by column chromatography on silica gel using hexane as the eluent to afford the pure 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene.

Spectroscopic Characterization

The identity and purity of the synthesized 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene can be confirmed by standard spectroscopic methods. The following data are predicted based on the analysis of similar molecular structures.[5][6]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | s | 2H | Aromatic H |

| ~5.95 | ddt | 1H | -CH=CH₂ |

| ~5.10-5.00 | m | 2H | -CH=CH₂ |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.35 | d | 2H | Ar-CH₂- |

| ~2.25 | s | 6H | Ar-CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | Aromatic C-O |

| ~137.5 | -CH=CH₂ |

| ~135.0 | Aromatic C-C (ipso) |

| ~130.0 | Aromatic C-C (ipso, methyl) |

| ~128.0 | Aromatic C-H |

| ~115.5 | -CH=CH₂ |

| ~60.0 | -OCH₃ |

| ~39.5 | Ar-CH₂- |

| ~16.0 | Ar-CH₃ |

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Assignment |

| ~3075 | =C-H stretch (alkene) |

| ~2950-2850 | C-H stretch (alkane) |

| ~1640 | C=C stretch (alkene) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1240 | C-O-C stretch (asymmetric) |

| ~1040 | C-O-C stretch (symmetric) |

| ~990, 910 | =C-H bend (out-of-plane, alkene) |

Mass Spectrometry

The electron impact mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 176.

Potential Applications in Drug Development

Substituted allylbenzenes are a class of compounds with a wide range of reported biological activities. The structural features of 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene suggest several potential avenues for pharmacological investigation:

-

Anti-inflammatory and Analgesic Properties: Many natural and synthetic phenylpropanoids exhibit anti-inflammatory and analgesic effects. The specific substitution pattern on the aromatic ring of the target molecule could modulate its interaction with inflammatory pathways.[7][8]

-

Antimicrobial Activity: The lipophilic nature of the compound, conferred by the dimethyl and methoxy groups, may facilitate its ability to disrupt microbial cell membranes, suggesting potential antibacterial or antifungal properties.[9]

-

Synthetic Building Block: The terminal alkene of the allyl group is a versatile functional group that can be readily transformed into other functionalities such as epoxides, diols, or aldehydes. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the pharmacological profile of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential application of 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene. By leveraging established synthetic methodologies and predictive spectroscopic analysis, this document serves as a valuable resource for researchers aiming to explore the chemical and biological properties of this and related substituted allylbenzenes. The detailed protocols and mechanistic insights are designed to ensure reproducibility and a thorough understanding of the underlying chemical principles.

References

Sources

- 1. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chalcogen.ro [chalcogen.ro]

- 8. Synthesis and pharmacological activities of some new 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidene thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

Synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene from 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene

<

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene from its precursor, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene. The core of this transformation lies in the methylation of a sterically hindered phenolic hydroxyl group. This document will delve into the mechanistic underpinnings of this reaction, present a detailed and optimized experimental protocol, discuss critical reaction parameters, and outline robust analytical methods for the characterization of the final product. The insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to efficiently and safely perform this synthesis.

Introduction: Significance and Applications

The conversion of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene to its methylated analogue, 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, is a crucial step in the synthesis of various compounds of interest in medicinal chemistry and materials science. The starting material, a substituted phenol, possesses a reactive hydroxyl group that can participate in hydrogen bonding and other interactions. By converting this hydroxyl group to a methoxy ether, the polarity of the molecule is significantly altered, which can have profound effects on its biological activity, solubility, and metabolic stability. This modification is a common strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Mechanistic Insights: The Williamson Ether Synthesis

The methylation of the phenolic hydroxyl group in 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is typically achieved via the Williamson ether synthesis.[1][2] This classic organic reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent in an SN2 reaction.[2][3]

Deprotonation of the Phenol

The first step of the Williamson ether synthesis is the deprotonation of the acidic phenolic proton by a suitable base to form a more nucleophilic phenoxide ion.[4][5] The choice of base is critical and depends on the acidity of the phenol. For many phenols, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are sufficient.[4][6]

The SN2 Reaction with a Methylating Agent

Once the phenoxide is formed, it attacks the electrophilic methyl group of the methylating agent.[3] A common and highly effective methylating agent for this purpose is dimethyl sulfate ((CH₃)₂SO₄).[7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion attacks the carbon atom of the methyl group, leading to the displacement of the leaving group (in this case, the methyl sulfate anion).[2]

It is important to note that while dimethyl sulfate is highly reactive and cost-effective, it is also extremely toxic and a suspected carcinogen.[8] Therefore, strict safety precautions must be observed when handling this reagent. Alternative, less hazardous methylating agents like dimethyl carbonate (DMC) can also be employed, often in the presence of a catalyst.[9][10]

Considerations for Sterically Hindered Phenols

The presence of two methyl groups ortho to the hydroxyl group in 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene introduces steric hindrance. This can potentially slow down the rate of the SN2 reaction. However, the Williamson ether synthesis is generally robust enough to overcome moderate steric hindrance. In some cases, the use of phase-transfer catalysis can enhance the reaction rate by facilitating the interaction between the aqueous phenoxide and the organic-soluble methylating agent.[11]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene | C₁₁H₁₄O | 162.23 | 1.0 eq | Starting material |

| Sodium Hydroxide | NaOH | 40.00 | 1.1 eq | Base |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 1.2 eq | Methylating agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | |

| Deionized Water | H₂O | 18.02 | For workup | |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | For workup | ||

| Brine (Saturated NaCl solution) | NaCl(aq) | For workup | ||

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent | |

| Celite® | Filtration aid |

Reaction Setup and Procedure

Safety First: Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen.[8][12] All manipulations involving this reagent must be performed in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and impermeable gloves.[8][13] Have an appropriate quenching solution (e.g., dilute ammonium hydroxide) readily available in case of spills.[8]

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene (1.0 eq) in dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 eq). Stir the biphasic mixture vigorously for 15-20 minutes to facilitate the formation of the sodium phenoxide salt.

-

Addition of Methylating Agent: Cool the reaction mixture in an ice bath. Slowly add dimethyl sulfate (1.2 eq) dropwise to the vigorously stirred mixture. Caution: The reaction can be exothermic. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully quench any unreacted dimethyl sulfate by slowly adding a small amount of dilute ammonium hydroxide solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[4]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the filter cake with a small amount of DCM.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the methoxy group (a singlet around 3.7-3.9 ppm), the aromatic protons, the vinylic protons of the propene group, and the methyl groups on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the methoxy carbon (around 55-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum should show the disappearance of the broad O-H stretching band of the starting phenol (typically around 3200-3600 cm⁻¹) and the appearance of characteristic C-O stretching bands for the aryl ether (around 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹).[14] C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will also be present.[14]

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the product, confirming the addition of a methyl group. The fragmentation pattern can also provide structural information.

Characterization Workflow

Caption: Logical flow of the characterization process.

Conclusion

The synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene from its corresponding phenol is a straightforward yet crucial transformation in organic synthesis. This guide has provided a detailed protocol based on the robust Williamson ether synthesis, emphasizing the mechanistic principles and safety considerations. By following the outlined experimental and analytical procedures, researchers can confidently and efficiently prepare this valuable methylated compound for further applications in drug discovery and materials science.

References

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 8. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 9. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 10. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]

- 11. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene (CAS 53483-16-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene, registered under CAS number 53483-16-2. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on structurally analogous compounds. This guide covers the core chemical and physical properties, a probable synthetic route, predicted spectroscopic characteristics, potential applications in drug discovery and medicinal chemistry, and essential safety and handling protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science.

Chemical Identity and Structure

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is an aromatic organic compound featuring a substituted benzene ring linked to a propene tail. The core structure consists of a methoxy and two methyl groups attached to the phenyl ring, which confers specific electronic and steric properties that are of interest in synthetic chemistry.

The canonical structure and key identifiers are presented below:

-

IUPAC Name: 1-(4-methoxy-3,5-dimethylphenyl)prop-2-ene

-

Synonyms: 2-methoxy-1,3-dimethyl-5-prop-2-enylbenzene[1]

-

CAS Number: 53483-16-2[2]

-

Molecular Formula: C₁₂H₁₆O[1]

-

Molecular Weight: 176.26 g/mol [1]

Structural Diagram:

A 2D representation of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data for 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene, the following properties are predicted based on its chemical structure and data from analogous compounds. These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Justification/Reference Analog |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Insoluble in water. | Based on the nonpolar nature of the molecule. |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | Common for substituted phenylpropenes. |

Synthesis Pathway

A plausible and efficient synthetic route to 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene would likely involve a Wittig reaction or a Grignard reaction followed by dehydration. A proposed two-step synthesis starting from commercially available 3,5-dimethyl-4-methoxybenzaldehyde is outlined below.

Proposed Synthesis Workflow:

A proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-(3,5-dimethyl-4-methoxyphenyl)propan-1-ol

-

To a solution of 3,5-dimethyl-4-methoxybenzaldehyde in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide in THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2: Dehydration to 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene

-

Dissolve the crude 1-(3,5-dimethyl-4-methoxyphenyl)propan-1-ol in toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture to room temperature, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene.

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the structure of 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene and spectral data from analogous compounds.[3][4][5]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic protons: Signals in the range of 6.5-7.0 ppm (singlets or narrow multiplets).

-

Vinyl protons: A multiplet for the -CH=CH₂ group, typically between 5.0 and 6.5 ppm. The terminal =CH₂ protons would appear as two distinct multiplets, and the -CH= proton would be a multiplet coupled to the adjacent protons.

-

Allylic protons: A doublet for the -CH₂- group adjacent to the double bond, likely in the region of 3.3-3.5 ppm.

-

Methoxy protons: A sharp singlet for the -OCH₃ group, expected around 3.7-3.9 ppm.

-

Methyl protons: A singlet for the two aromatic -CH₃ groups, expected around 2.2-2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic carbons: Signals in the range of 110-160 ppm. The carbon bearing the methoxy group would be the most downfield.

-

Vinyl carbons: Signals for the -CH=CH₂ group, typically between 115 and 140 ppm.

-

Allylic carbon: A signal for the -CH₂- group, expected around 35-45 ppm.

-

Methoxy carbon: A signal for the -OCH₃ carbon, expected around 55-60 ppm.

-

Methyl carbons: A signal for the aromatic -CH₃ carbons, expected around 15-25 ppm.

IR (Infrared) Spectroscopy

-

C-H stretch (aromatic): Around 3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): Around 2850-3000 cm⁻¹.

-

C=C stretch (alkene): Around 1640-1680 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether): A strong band around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 176.

-

Major Fragmentation Patterns: Expect fragmentation corresponding to the loss of a methyl group (M-15), a methoxy group (M-31), and cleavage of the propenyl chain. A significant peak corresponding to the benzylic cation formed by cleavage of the C-C bond between the aromatic ring and the propenyl group is also anticipated.

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted phenylpropenes are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific applications for 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene have not been extensively reported, its structural motifs suggest potential for exploration in several therapeutic areas.

-

Scaffold for Bioactive Molecules: The phenylpropene core is a common scaffold in natural products and synthetic compounds with demonstrated anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The specific substitution pattern of this compound could be fine-tuned to optimize interactions with biological targets.

-

Precursor for Novel Compounds: This molecule can serve as a versatile starting material for the synthesis of more complex molecules, including chalcones, flavonoids, and other heterocyclic systems known for their pharmacological relevance.

-

Chemical Probe: In chemical biology, it could be utilized as a chemical probe to investigate the structure-activity relationships of enzymes or receptors that recognize phenylpropanoid structures.

Safety, Handling, and Toxicology

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.

Toxicological Profile (Inferred)

-

Acute Toxicity: May be harmful if swallowed or inhaled. May cause irritation to the skin, eyes, and respiratory tract.[6][7]

-

Chronic Toxicity: The long-term health effects have not been investigated. Studies on structurally related compounds, such as 3-chloro-2-methylpropene, have indicated potential for toxicity with chronic exposure.[7][8]

-

Carcinogenicity and Mutagenicity: No data available.

Disclaimer: The toxicological information provided is inferred and should be treated with caution. A comprehensive toxicological assessment would require dedicated studies.

Conclusion

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is a chemical entity with potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not yet available in the public domain, this technical guide has provided a detailed overview of its structure, predicted properties, a plausible synthetic route, and anticipated spectroscopic characteristics based on sound chemical principles and data from analogous structures. It is our hope that this guide will serve as a valuable resource for researchers and professionals, stimulating further investigation into the properties and applications of this intriguing molecule.

References

-

Environment Canada, Health Canada. Screening Assessment for 1-Propene Chemical Abstracts Service Registry Number 115-07-1. [Link]

-

Royal Society of Chemistry. Supplementary Material. [Link]

-

PubChem. Dimethyl (p-methoxybenzylidene)malonate. [Link]

-

PubChem. Methyl 3-(4-methoxyphenyl)propanoate. [Link]

-

MDPI. A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. [Link]

-

PubMed. Chronic inhalation toxicity and carcinogenicity studies of 3-chloro-2-methylpropene in BDF1 mice. [Link]

-

Open Research@CSIR-NIScPR. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. [Link]

-

NIST WebBook. 1-Propene, 3-methoxy-. [Link]

-

NIST WebBook. 3-(4-Methoxyphenyl)propionic acid. [Link]

-

NIST WebBook. 1-Propene, 3-methoxy-. [Link]

-

ResearchGate. 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link]

- Google Patents.

-

J-STAGE. Occupational Exposure Limits for ethylidene norbornene, ethyleneimine, benomyl, and 2,3-epoxypropyl methacrylate, and classifications on carcinogenicity. [Link]

-

Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yl)amines. [Link]

-

PubChem. Npc214776. [Link]

-

ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

-

Oakwood Chemical. 3-(4-Methoxyphenyl)-1-propene. [Link]

-

PubMed. NTP Toxicology and Carcinogenesis Studies of 3-Chloro-2-methylpropene (Technical grade containing 5% dimethylvinyl chloride) (CAS No. 563-47-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies). [Link]

-

SpectraBase. 1-(p-Methoxyphenyl)-1-(4'-methylphenyl)-3,3-diphenyl-1,3-propadiene - Optional[Vapor Phase IR] - Spectrum. [Link]

-

ResearchGate. (E)-1-(4-Methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. [Link]

-

ResearchGate. 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate. [Link]

Sources

- 1. 3-(3,5-DIMETHYL-4-METHOXYPHENYL)-1-PROPENE | 53483-16-2 [chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 3. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) IR Spectrum [m.chemicalbook.com]

- 6. canada.ca [canada.ca]

- 7. Chronic inhalation toxicity and carcinogenicity studies of 3-chloro-2-methylpropene in BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NTP Toxicology and Carcinogenesis Studies of 3-Chloro-2-methylpropene (Technical grade containing 5% dimethylvinyl chloride) (CAS No. 563-47-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Spectroscopic Guide to 4-allyl-2,6-dimethylanisole: 1H and 13C NMR Analysis

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-allyl-2,6-dimethylanisole. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, underpinned by fundamental principles of NMR spectroscopy. We will explore the expected chemical shifts, coupling constants, and signal multiplicities, drawing on comparative data from structurally related analogs to build a robust predictive model. This guide also outlines the experimental considerations for acquiring high-quality NMR data for this class of compounds and includes illustrative diagrams to clarify structural assignments and through-bond correlations.

Introduction: The Structural Significance of 4-allyl-2,6-dimethylanisole

4-allyl-2,6-dimethylanisole is a substituted aromatic compound with a unique arrangement of functional groups that gives rise to a distinct NMR fingerprint. The molecule comprises a central benzene ring substituted with a methoxy group, two methyl groups flanking the methoxy group in the ortho positions, and an allyl group in the para position. This substitution pattern has implications for the electronic environment of each nucleus, which is directly probed by NMR spectroscopy. A thorough understanding of its ¹H and ¹³C NMR spectra is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of 4-allyl-2,6-dimethylanisole. By examining the influence of each substituent on the chemical shifts and coupling patterns, we will provide a detailed roadmap for spectral assignment.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-resolution and accurate NMR spectra, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of 4-allyl-2,6-dimethylanisole.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for 4-allyl-2,6-dimethylanisole due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent signal.[1]

-

Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of CDCl₃ is recommended for standard ¹H NMR experiments. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

-

Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, which is particularly important for resolving the aromatic and vinyl proton signals.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment (zg30 or similar).

-

Spectral Width : Approximately 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width : Approximately 200-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum of 4-allyl-2,6-dimethylanisole

The ¹H NMR spectrum of 4-allyl-2,6-dimethylanisole can be divided into three distinct regions: the aromatic region, the vinyl region of the allyl group, and the aliphatic region. The predicted chemical shifts and multiplicities are detailed in Table 1 and the rationale for these assignments is discussed below.

Table 1: Predicted ¹H NMR Data for 4-allyl-2,6-dimethylanisole in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-3, H-5 | ~6.85 | s | 2H | Aromatic Protons |

| H-1' | ~5.95 | ddt | 1H | Allyl Methine Proton |

| H-2'a | ~5.10 | dq | 1H | Allyl Methylene Proton (trans) |

| H-2'b | ~5.05 | dq | 1H | Allyl Methylene Proton (cis) |

| OCH₃ | ~3.70 | s | 3H | Methoxy Protons |

| Ar-CH₂ | ~3.35 | d | 2H | Allyl Methylene Protons |

| Ar-CH₃ | ~2.25 | s | 6H | Methyl Protons |

Interpretation of the ¹H NMR Spectrum

-